molecular formula C12H10Cl3N B11850730 3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline CAS No. 948291-91-6

3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline

Cat. No.: B11850730
CAS No.: 948291-91-6
M. Wt: 274.6 g/mol
InChI Key: MSOWXACDFIYHEZ-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline is a halogenated heterocyclic compound with the molecular formula C11H8Cl3N It is a derivative of quinoline, a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,7-dichloroquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloroethyl group.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its effects on cellular processes and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline involves its interaction with cellular macromolecules. It can alkylate DNA, leading to the formation of cross-links and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound may also interact with proteins, affecting their function and leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloromethyl-2,7-dichloroquinoline
  • 6,7-Dichloroquinoline-5,8-dione
  • 2,6-Dichloroquinoline-3-carbonitrile

Uniqueness

3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline is unique due to its specific substitution pattern and the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

948291-91-6

Molecular Formula

C12H10Cl3N

Molecular Weight

274.6 g/mol

IUPAC Name

2,7-dichloro-3-(2-chloroethyl)-8-methylquinoline

InChI

InChI=1S/C12H10Cl3N/c1-7-10(14)3-2-8-6-9(4-5-13)12(15)16-11(7)8/h2-3,6H,4-5H2,1H3

InChI Key

MSOWXACDFIYHEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)CCCl)Cl

Origin of Product

United States

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